Methyl 4-iodo-1H-imidazole-2-carboxylate
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Overview
Description
Methyl 4-iodo-1H-imidazole-2-carboxylate is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This specific compound is characterized by the presence of an iodine atom at the 4th position and a carboxylate ester group at the 2nd position of the imidazole ring. Imidazoles are known for their diverse biological activities and are used in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of methyl 4-iodo-1H-imidazole-2-carboxylate typically involves the iodination of a pre-formed imidazole ring. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles or amidoximes with appropriate reagents.
Iodination: The iodination of the imidazole ring is achieved using iodine or iodinating agents under controlled conditions.
Esterification: The carboxylate ester group is introduced through esterification reactions, typically involving methanol and an acid catalyst.
Chemical Reactions Analysis
Methyl 4-iodo-1H-imidazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 4th position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other substituents on the imidazole ring.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
Methyl 4-iodo-1H-imidazole-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-iodo-1H-imidazole-2-carboxylate involves its interaction with molecular targets in biological systems. The iodine atom and the imidazole ring play crucial roles in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate specific pathways, leading to desired therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Methyl 4-iodo-1H-imidazole-2-carboxylate can be compared with other imidazole derivatives, such as:
Methyl 4-bromo-1H-imidazole-2-carboxylate: Similar structure but with a bromine atom instead of iodine. It may exhibit different reactivity and biological activity.
Methyl 4-chloro-1H-imidazole-2-carboxylate: Contains a chlorine atom, leading to variations in chemical properties and applications.
Methyl 4-fluoro-1H-imidazole-2-carboxylate: The presence of a fluorine atom can significantly alter the compound’s behavior in chemical reactions and biological systems.
The uniqueness of this compound lies in the specific properties imparted by the iodine atom, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C5H5IN2O2 |
---|---|
Molecular Weight |
252.01 g/mol |
IUPAC Name |
methyl 5-iodo-1H-imidazole-2-carboxylate |
InChI |
InChI=1S/C5H5IN2O2/c1-10-5(9)4-7-2-3(6)8-4/h2H,1H3,(H,7,8) |
InChI Key |
AIDOQXZPSXYKSL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C(N1)I |
Origin of Product |
United States |
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